molecular formula C7H6Br2N2 B2927716 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide CAS No. 67058-79-1

3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide

Cat. No.: B2927716
CAS No.: 67058-79-1
M. Wt: 277.947
InChI Key: ISJROMFDCYJGSS-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2N2 It is a derivative of pyrrolo[2,3-c]pyridine, characterized by the presence of a bromine atom at the third position of the pyrrolo ring and an additional hydrobromide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide typically involves the bromination of pyrrolo[2,3-c]pyridine. One common method includes the reaction of pyrrolo[2,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can yield different reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms, respectively.

Scientific Research Applications

3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-pyrrolo[3,2-c]pyridine: Another brominated pyrrolo derivative with similar chemical properties but different structural arrangement.

    3-bromo-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a different positioning of the bromine atom.

Uniqueness

3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide group, which can influence its reactivity and solubility. This uniqueness makes it a valuable compound for targeted research applications and the development of new chemical entities.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.BrH/c8-6-3-10-7-4-9-2-1-5(6)7;/h1-4,10H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJROMFDCYJGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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